molecular formula C12H10ClNO2 B596412 Ethyl 1-chloroisoquinoline-3-carboxylate CAS No. 1256353-08-8

Ethyl 1-chloroisoquinoline-3-carboxylate

Cat. No.: B596412
CAS No.: 1256353-08-8
M. Wt: 235.667
InChI Key: GXEXRFKWVZFFHB-UHFFFAOYSA-N
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Description

Ethyl 1-chloroisoquinoline-3-carboxylate is a chemical compound with the molecular formula C12H10ClNO2 and a molecular weight of 235.67 g/mol . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-chloroisoquinoline-3-carboxylate can be synthesized through several methods. One common method involves the reaction of isoquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-chloroisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-chloroisoquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-chloroisoquinoline-3-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes and receptors. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .

Comparison with Similar Compounds

Ethyl 1-chloroisoquinoline-3-carboxylate can be compared with other isoquinoline derivatives such as:

This compound is unique due to the presence of both the chlorine and ethyl carboxylate groups, which confer specific reactivity and applications in various fields of research and industry .

Properties

IUPAC Name

ethyl 1-chloroisoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-2-16-12(15)10-7-8-5-3-4-6-9(8)11(13)14-10/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXEXRFKWVZFFHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90734009
Record name Ethyl 1-chloroisoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256353-08-8
Record name Ethyl 1-chloroisoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 1-chloroisoquinoline-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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